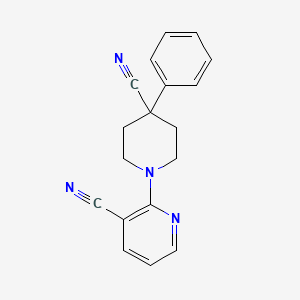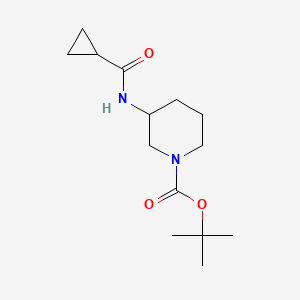![molecular formula C15H18N4O4 B12248976 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B12248976.png)
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a piperazine moiety, and a dimethoxypyrimidine core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 4,6-dimethoxypyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and acetylcholinesterase inhibitory activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine-containing pyrimidine derivative with acetylcholinesterase inhibitory activity.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with anti-tubercular activity.
Uniqueness
2-[4-(Furan-2-carbonyl)piperazin-1-yl]-4,6-dimethoxypyrimidine is unique due to its combination of a furan ring, piperazine moiety, and dimethoxypyrimidine core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H18N4O4 |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H18N4O4/c1-21-12-10-13(22-2)17-15(16-12)19-7-5-18(6-8-19)14(20)11-4-3-9-23-11/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
CWMXFMDWPXFBHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B12248898.png)
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12248903.png)
![2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B12248905.png)
![2-(4-Chlorophenyl)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one](/img/structure/B12248907.png)
![3-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12248914.png)

![3-(4-{Imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-1,2-benzothiazole](/img/structure/B12248919.png)

![2-[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12248941.png)
![3-[[4-(6-Pyridin-4-yl-1,8-naphthyridin-2-yl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B12248943.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12248949.png)
![4-benzyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidine](/img/structure/B12248958.png)
![N-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12248959.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B12248968.png)
